molecular formula C35H38N6O9S2 B1196448 Broadcillin CAS No. 8067-85-4

Broadcillin

Cat. No.: B1196448
CAS No.: 8067-85-4
M. Wt: 750.8 g/mol
InChI Key: ZJZHQGPJCMNEDT-TWZKVBNYSA-N
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Description

Broadcillin (referred to as "this compound 'Banyu'" in clinical studies) is a combination antibiotic containing equal parts of ampicillin and oxacillin . It was administered intravenously in pediatric patients (newborns to 8 years old) to treat acute bacterial infections, including pneumonia, respiratory tract infections, and urinary tract infections. In a clinical trial involving 55 children, this compound demonstrated an 88.7% overall efficacy rate, with success in 47 out of 53 evaluable cases (28 "excellent" and 19 "good" responses). Failures were observed in sepsis, meningitis, and enteritis cases. Adverse reactions occurred in 16.4% of patients, including skin eruptions, eosinophilia, and transient elevations in liver enzymes (GOT, GPT) and blood urea nitrogen (BUN) . The study concluded that intravenous this compound is both effective and safe when administered at 50–150 mg/day in divided doses .

Properties

CAS No.

8067-85-4

Molecular Formula

C35H38N6O9S2

Molecular Weight

750.8 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H19N3O5S.C16H19N3O4S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1

InChI Key

ZJZHQGPJCMNEDT-TWZKVBNYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Synonyms

ampiox
broadcillin

Origin of Product

United States

Comparison with Similar Compounds

Broadcillin’s unique combination of ampicillin (broad-spectrum penicillin) and oxacillin (penicillinase-resistant penicillin) distinguishes it from other β-lactam antibiotics. Below is a comparative analysis based on pharmacological properties, spectrum, and clinical data from the provided evidence:

This compound vs. Individual Components
Parameter This compound (Ampicillin + Oxacillin) Ampicillin Alone Oxacillin Alone
Spectrum Broad: Gram-positive (Staphylococcus, Streptococcus) and some Gram-negative (E. coli, Proteus) Moderate: Gram-positive and some Gram-negative (less stable against β-lactamases) Narrow: Primarily penicillinase-producing Staphylococci
Clinical Efficacy 88.7% in pediatric infections (34 pneumonia cases: 91.2% efficacy) Not explicitly reported in evidence Not explicitly reported in evidence
Adverse Effects 16.4% incidence (rash, liver enzyme elevation) Higher risk of rash and gastrointestinal effects Hepatotoxicity (elevated GOT/GPT)
Administration Intravenous (50–150 mg/day in divided doses) Oral/IV (varies by formulation) IV/IM (hospital settings)

Key Findings :

  • This compound’s dual mechanism combines ampicillin’s broad coverage (effective against Enterobacteriaceae) with oxacillin’s resistance to staphylococcal penicillinases . This synergy addresses mixed infections where penicillinase-producing Staphylococcus aureus coexists with Gram-negative pathogens.
  • In contrast, standalone ampicillin is vulnerable to β-lactamase degradation, while oxacillin lacks meaningful Gram-negative activity.
This compound vs. Hetacillin Potassium

Hetacillin potassium () is a prodrug of ampicillin, hydrolyzed to ampicillin in vivo. Unlike this compound, it lacks oxacillin’s β-lactamase stability:

Parameter This compound Hetacillin Potassium
Composition Active compounds: Ampicillin + Oxacillin Prodrug: Converts to ampicillin after administration
Spectrum Broad (Gram-positive and Gram-negative) Limited to ampicillin’s spectrum (no oxacillin component)
Clinical Use Acute pediatric infections Not reported in evidence; typically for urinary/respiratory infections
Adverse Effects 16.4% incidence Similar to ampicillin (rash, GI disturbances)

Key Findings :

  • This compound’s inclusion of oxacillin provides superior coverage against penicillin-resistant Staphylococci compared to Hetacillin, which relies solely on ampicillin’s activity .
This compound vs. Other Combination Therapies
  • Advantage : this compound avoids the nephrotoxicity and pharmacokinetic complexities associated with β-lactamase inhibitors (e.g., clavulanic acid).
  • Limitation : Lacks extended Gram-negative coverage compared to later-generation cephalosporins or carbapenems.

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